

Comparative analysis of plasma and tissue concentrations of Cefcanel and cefaclor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cefcanel Daloxate*

Cat. No.: *B1668823*

[Get Quote](#)

A Comparative Analysis of Plasma and Tissue Concentrations of Cefcanel and Cefaclor

This guide provides a detailed comparative analysis of the pharmacokinetic profiles of Cefcanel and cefaclor, with a specific focus on their concentrations in plasma and various tissues. The information is intended for researchers, scientists, and drug development professionals, offering a side-by-side look at the available data to inform further research and clinical application.

Introduction

Cefcanel and cefaclor are both cephalosporin antibiotics. Understanding their distribution and concentration at the site of infection is crucial for predicting their efficacy. This comparison synthesizes available pharmacokinetic data from separate studies to provide a comprehensive overview.

Data Presentation

The following tables summarize the key pharmacokinetic parameters for Cefcanel and cefaclor based on available research. It is important to note that the data for Cefcanel is less extensive in the public domain compared to the well-documented profile of cefaclor.

Table 1: Plasma Pharmacokinetic Parameters of Cefcanel and Cefaclor in Humans

Parameter	Cefcanel (from Cefcanel Daloxate HCl)	Cefaclor
Dose	Not specified in available abstract	250 mg (oral)
Cmax (μg/mL)	Not specified in available abstract	6.01 ± 0.55 to 10.6[1][2]
Tmax (hours)	Not specified in available abstract	0.5 - 1.0[3]
Half-life (t _{1/2} , hours)	~1	0.6 - 0.9[3]
AUC (μg·h/mL)	Not specified in available abstract	~74.5 ± 9.9 (for 1000mg dose) [4]
Bioavailability	~40%	Well-absorbed[3]
Renal Clearance (mL/min/1.73 m ²)	136.3 ± 16.1 (oral), 166.6 ± 31.9 (IV)[5]	Not specified
Total Plasma Clearance (mL/min/1.73 m ²)	179.1 ± 22.4 (IV)[5]	Not specified

Table 2: Tissue Penetration of Cefaclor

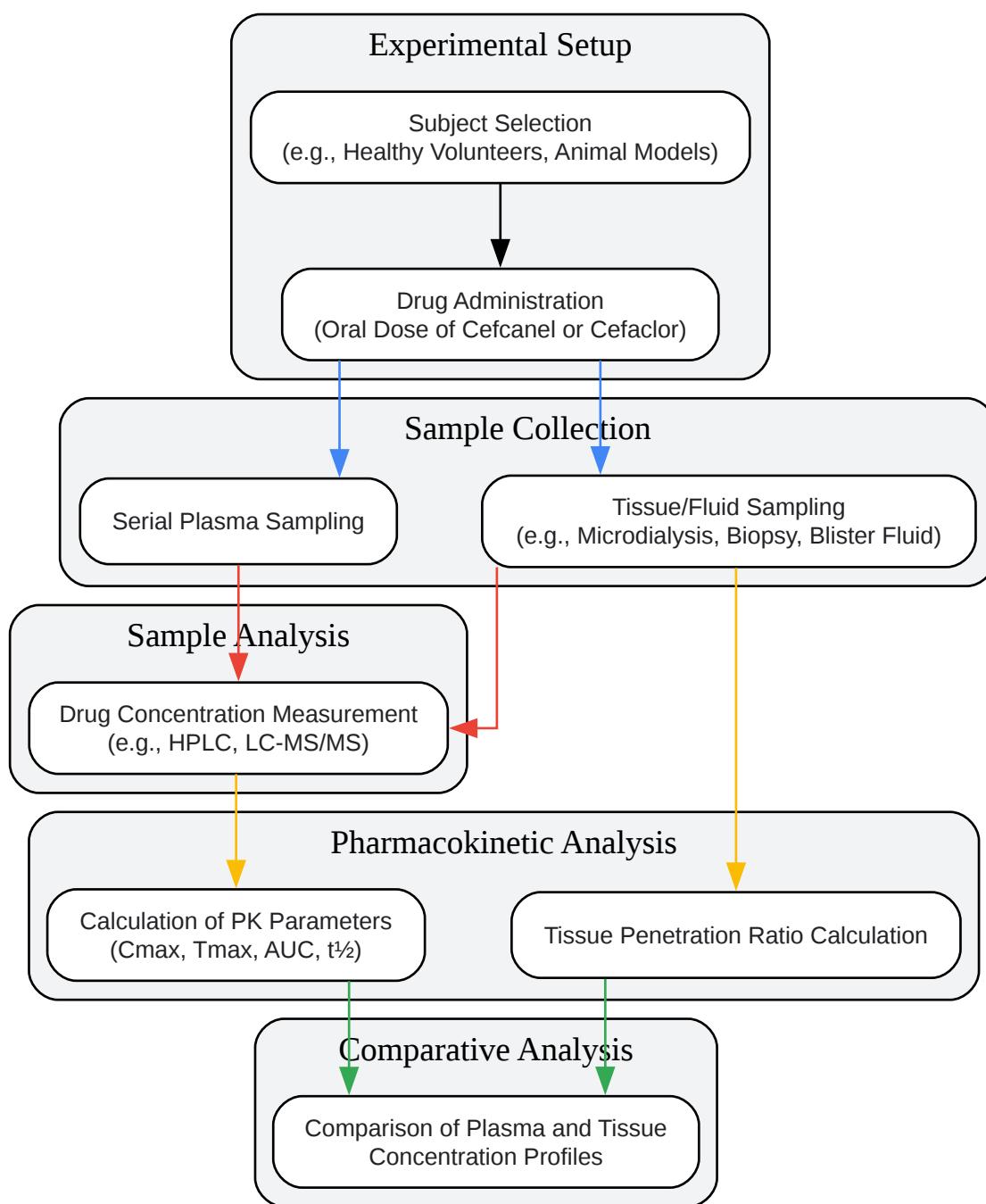
Tissue/Fluid	Model	Key Findings
Suction Blister Fluid (SBF)	Healthy male volunteers	Cmax: 3.6 µg/mL (250mg dose), 6.5 µg/mL (500mg dose).[1] Levels declined more slowly than in plasma.[1]
Alveolar Epithelial Lining Fluid (ELF)	Humans	Concentrations were higher than blood levels starting at the 4th-6th hour after dose.[6]
Interstitial Space Fluid (Skeletal Muscle and Lung)	Rats	Unbound concentrations in muscle and lung were nearly identical and lower than in plasma.[7] Tissue penetration factor (AUCtissue(unbound)/AUCplasma(unbound)) was approximately 0.26.[7]

No specific tissue concentration data for Cefcanel was available in the initial search results.

Experimental Protocols

A summary of the methodologies used in the cited studies is provided below to offer context to the presented data.

Cefcanel Disposition Study


- Subjects: Healthy male volunteers.[5]
- Drug Administration: Oral administration of [¹⁴C]cefcanel daloxate hydrochloride and intravenous administration of Cefcanel.[5]
- Sample Collection: Plasma, urine, feces, and saliva were collected over specified periods.[5]
- Analytical Method: Concentrations of Cefcanel and its metabolites were determined using high-pressure liquid chromatography (HPLC) and radiometry.[5]

Cefaclor Pharmacokinetic and Tissue Penetration Studies

- Human Studies (Plasma and Skin Blister Fluid):
 - Subjects: Healthy male volunteers.[\[1\]](#)
 - Drug Administration: Oral doses of 250 mg and 500 mg of cefaclor in a crossover fashion.[\[1\]](#)
 - Sample Collection: Serial plasma, skin blister fluid, and urine samples were obtained.[\[1\]](#)
 - Analytical Method: Validated high-pressure liquid chromatographic (HPLC) methods were used to analyze drug concentrations.[\[1\]](#)
- Animal Studies (Interstitial Space Fluid):
 - Subjects: Rats.[\[7\]](#)
 - Drug Administration: Intravenous bolus doses of 50 and 75 mg/kg of cefaclor.[\[7\]](#)
 - Sample Collection: Unbound interstitial concentrations in muscle and lung were measured using in vivo microdialysis.[\[7\]](#)
 - Analytical Method: Not explicitly detailed in the abstract but likely involved a validated chromatographic method.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for a comparative study of plasma and tissue concentrations of oral antibiotics, based on the methodologies described in the referenced literature.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for comparative pharmacokinetic analysis.

Discussion

Based on the available data, Cefaclor demonstrates good absorption and penetration into various tissue fluids, such as skin blister fluid and lung epithelial lining fluid.[1][6] The concentration in these tissues can, at times, exceed plasma levels and declines more slowly, which is a favorable characteristic for treating infections at these sites.[1][6] Studies in rats show that the unbound, active fraction of cefaclor in the interstitial fluid of muscle and lung is lower than in plasma, highlighting the importance of measuring unbound concentrations at the target site.[7]

Data for Cefcanel is more limited. The available study focuses on the disposition of its prodrug, **Cefcanel daloxate** hydrochloride, and provides key insights into its absorption and elimination. [5] With an oral bioavailability of approximately 40% and a half-life of about one hour, its pharmacokinetic profile appears to be in a similar range to that of cefaclor.[5] However, without direct tissue concentration data for Cefcanel, a direct comparison of tissue penetration with cefaclor is not possible at this time. The study on Cefcanel did note that a significant portion of its metabolites are formed late, possibly in the gastrointestinal tract, which could influence its overall disposition and efficacy.[5]

Conclusion

Cefaclor exhibits favorable penetration into several tissues, a key factor for its clinical efficacy. While the plasma pharmacokinetics of Cefcanel appear comparable to cefaclor in terms of half-life, a direct comparison of their tissue distribution is hampered by the lack of available data for Cefcanel. Further studies investigating the tissue concentrations of Cefcanel are warranted to fully understand its potential therapeutic advantages and to draw a more complete comparative picture with cefaclor. Researchers are encouraged to consider the methodologies outlined in the existing literature for such future investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Comparison of cefprozil and cefaclor pharmacokinetics and tissue penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative pharmacology of cefaclor and cephalexin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and safety of the two oral cefaclor formulations in healthy chinese subjects in the fasting and postprandial states - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Disposition of oral [14C]cefcanal daloxate hydrochloride in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Penetration of cefaclor into the interstitial space fluid of skeletal muscle and lung tissue in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative analysis of plasma and tissue concentrations of Cefcanel and cefaclor]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1668823#comparative-analysis-of-plasma-and-tissue-concentrations-of-cefcanel-and-cefaclor>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com